H-Gly-Phe-Ala-OH
Description
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Properties
CAS No. |
1712-30-7 |
|---|---|
Molecular Formula |
C9H9IO2 |
Origin of Product |
United States |
Novel and Green Synthesis Methodologies for Peptide Bonds
The increasing demand for peptides and growing environmental concerns have driven the development of novel and greener synthesis methodologies. gyrosproteintechnologies.comambiopharm.comnih.gov These approaches aim to reduce the use of hazardous solvents, minimize waste generation, and improve energy efficiency. gyrosproteintechnologies.comambiopharm.comnih.gov
Conformational Analysis and Structural Characterization of H Gly Phe Ala Oh
Spectroscopic Investigations
NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides. By analyzing the magnetic properties of atomic nuclei, NMR can provide a wealth of information about bond connectivity, dihedral angles, and spatial proximities between atoms.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the conformational analysis of H-Gly-Phe-Ala-OH in solution. researchgate.net 1D ¹H NMR spectra provide initial information on the chemical environment of each proton. However, due to spectral overlap, especially in peptides, 2D NMR techniques such as TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) are essential for assigning specific proton signals to their respective amino acid residues within the peptide sequence. uzh.ch A TOCSY experiment, for instance, reveals all protons belonging to a particular amino acid's spin system, while a COSY spectrum shows correlations between protons that are coupled through just a few chemical bonds. uzh.ch This allows for the unambiguous assignment of the Gly, Phe, and Ala spin systems.
The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment and, by extension, to the peptide's conformation. unesp.brubc.ca Deviations of observed chemical shifts from "random coil" values, which represent the average shifts for a completely unstructured peptide, can indicate the presence of stable secondary structures. uzh.chunesp.br For this compound, analysis of ¹H and ¹³C chemical shifts in solution provides clues about the average conformation of the peptide backbone and the orientation of the phenylalanine side chain. researchgate.netchemicalbook.com
Scalar coupling constants (J-couplings), particularly the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)), are invaluable for determining the backbone dihedral angle φ. core.ac.uk The Karplus equation relates the magnitude of this coupling constant to the dihedral angle, allowing for the estimation of torsional angles for the Phe and Ala residues. core.ac.uk
Table 1: Representative ¹H Chemical Shifts for Amino Acid Residues in Peptides (ppm) Note: These are typical random coil values and can vary based on solvent, pH, and local conformation.
| Amino Acid | Amide H | α-H | β-H |
| Glycine (B1666218) (Gly) | 8.33 | 3.97 | - |
| Phenylalanine (Phe) | 8.27 | 4.66 | 3.12, 3.03 |
| Alanine (B10760859) (Ala) | 8.23 | 4.35 | 1.44 |
This table is generated based on data from various sources detailing typical amino acid chemical shifts. researchgate.net
To gain insight into the through-space proximity of protons, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. uzh.ch These experiments detect correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. uzh.ch The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for molecular modeling. For this compound, these experiments can reveal interactions between non-adjacent residues, such as a NOE between the Gly α-protons and the Ala methyl protons, which would indicate a folded or turn-like conformation.
Circular Dichroism (CD) spectroscopy is a sensitive method for examining the secondary structure of peptides and proteins in solution. rug.nl This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra. rug.nlmdpi.com For small, flexible peptides like this compound, the CD spectrum is often characteristic of a disordered or random coil structure, typically showing a strong negative band around 195-200 nm. nih.gov The absence of the characteristic double minima around 222 and 208 nm (for α-helices) or a single minimum around 218 nm (for β-sheets) would suggest that this compound does not adopt a stable, well-defined secondary structure in solution.
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to its conformation and hydrogen bonding environment. researchgate.net In peptide studies, the amide bands are of particular interest. The Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is highly sensitive to the peptide's secondary structure. The Amide II band (~1500-1600 cm⁻¹) and Amide III band (~1200-1300 cm⁻¹) also provide conformational information. Studies on this compound and similar peptides have utilized IR spectroscopy to characterize the conformational stabilities of different conformers. researchgate.net The frequencies of these amide modes can help to distinguish between different backbone conformations and to identify the presence of intramolecular hydrogen bonds, which are key to stabilizing folded structures. researchgate.net
Table 2: Typical Amide I Vibrational Frequencies for Different Secondary Structures
| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 |
| Random Coil | 1640 - 1650 |
| β-Turn | 1660 - 1685 |
This table provides a general reference for the interpretation of IR spectra of peptides.
Chemical Shift Analysis and Coupling Constant Determination
Circular Dichroism (CD) Spectroscopy for Secondary Structure
X-ray Crystallography Studies for Solid-State Conformation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For peptides, this method provides a high-resolution snapshot of the preferred conformation in the solid state, revealing details about bond lengths, bond angles, and the torsional angles that define the peptide backbone. While a specific crystallographic study for this compound is not widely available, analysis of closely related peptides provides insight into the likely structural motifs. For instance, the X-ray crystal structure of the related tetrapeptide achatin-II (H-Gly-Phe-Ala-Asp-OH) reveals an extended beta-pleated sheet structure. nih.gov This contrasts with its diastereomer, achatin-I (H-Gly-D-Phe-Ala-Asp-OH), which adopts a turn conformation, highlighting the profound impact of stereochemistry on peptide folding. nih.govnih.gov
A detailed analysis of a crystal structure allows for the precise measurement of backbone dihedral angles (Φ, Ψ, and ω) and the geometry of hydrogen bonds. The Ramachandran plot, which maps the allowed Φ and Ψ angles, is a key tool for characterizing the peptide's secondary structure. While specific data for this compound is pending, crystallographic studies of similar peptide structures provide representative data. For example, studies on peptide rotaxanes containing Gly-L-Phe sequences have yielded precise measurements of intramolecular hydrogen bonds and dihedral angles, illustrating the type of data obtained from such analyses. nih.govpnas.org
Below is a table illustrating the kind of parameters determined through X-ray crystallography, using example data from a Gly-L-Phe containing rotaxane as a reference. pnas.org
| Interaction/Parameter | Atom 1 | Atom 2 | Distance (Å) / Angle (°) |
| Intramolecular H-Bond | O41 | N11 | 2.98 Å |
| O41-H-N11 | 169.3° | ||
| Intramolecular H-Bond | O38 | N29 | 3.02 Å |
| O38-H-N29 | 160.3° | ||
| Selected Dihedral Angle | C25–C26–C28–O28 | 143.6° | |
| Selected Dihedral Angle | C23–C22–C21–O21 | 150.7° |
This interactive table presents example data from a related Gly-L-Phe structure to illustrate typical crystallographic parameters. pnas.org
Crystal Packing and Intermolecular Interactions
Computational and Theoretical Modeling
To complement solid-state data and explore the dynamic nature of peptides in different environments, researchers employ a variety of computational and theoretical modeling techniques. These methods allow for the characterization of the conformational landscape, the identification of stable conformers, and the analysis of the energy barriers between them.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the Gly-Phe-Ala (GFA) tripeptide, MD simulations have been instrumental in exploring its conformational flexibility and the transitions between different structural states. cuni.cz By simulating the peptide in an explicit solvent environment, MD can reveal the ensemble of conformations that are accessible at a given temperature. csic.es
Studies on similar tripeptides, such as Ala-Phe-Ala, show a propensity to form ordered secondary structures like β-like strands, polyproline-II (pP-II) helices, and various turns. csic.es MD simulations can quantify the populations of these different conformers, providing insight into the peptide's intrinsic structural preferences. csic.es For the GFA tripeptide specifically, on-the-fly DFTB+D (Density-Functional Tight-Binding with Dispersion correction) molecular dynamics has been used to investigate the energy barriers associated with conformational changes, providing a detailed picture of its dynamic behavior. cuni.cz
Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. This allows for the precise calculation of molecular geometries, relative energies of different conformers, and vibrational frequencies. researchgate.netresearchgate.net For the GFA tripeptide, ab initio calculations using methods like DFT-D (DFT with dispersion correction) and the M06-2X functional have been performed to map its potential and free energy surfaces. researchgate.net
These calculations help classify the stable minima on the energy landscape based on backbone conformation and the presence or absence of specific intramolecular hydrogen bonds. researchgate.net Furthermore, comparative studies on related peptides have evaluated the performance of various DFT functionals (e.g., B3LYP, ωB97XD, M062X) in accurately predicting structural and energetic data, which is crucial for obtaining reliable theoretical results. csic.es DFT-SAPT (Symmetry-Adapted Perturbation Theory) analysis has also been used to explore the nature of non-covalent interactions, such as those between the peptide backbone and the phenylalanine side chain. researchgate.net
| Computational Method | Application to this compound or Similar Peptides | Key Findings | Reference |
| Molecular Dynamics (MD) | Exploration of conformational changes and energy barriers for GFA. | Revealed mechanisms of conformational transitions. | cuni.cz |
| MD Simulations | Analysis of secondary structure propensity in Ala-Phe-Ala. | Identified major populations of β-like and pP-II conformers. | csic.es |
| DFT-D / M06-2X | Calculation of potential and free energy surfaces for GFA. | Classified stable minima and compared with experimental results. | researchgate.net |
| DFT (B3LYP, ωB97XD, M062X) | Benchmarking of functionals for structural and energy calculations on tripeptides. | Showed that dispersion-corrected functionals often provide better accuracy. | csic.es |
This interactive table summarizes key computational studies and their findings related to the conformational analysis of this compound.
To ensure a comprehensive exploration of the vast conformational space available to a flexible molecule like this compound, advanced sampling algorithms are often employed. The Monte Carlo (MC) method is a powerful stochastic technique for this purpose. mdpi.com An MC simulation explores the conformational space through a series of random steps. mdpi.comaip.org A new conformation is randomly generated and is accepted or rejected based on an energy criterion, allowing the simulation to overcome energy barriers and avoid being trapped in local minima. pitt.edu
This method has been successfully applied to generate conformational ensembles for protein loops and cyclic peptides. nih.gov In some approaches, MC methods are combined with techniques like inverse kinematics to efficiently sample backbone and side-chain degrees of freedom without breaking the chain's covalent geometry. nih.gov These sampling methods can be used to generate large libraries of low-energy structures, which can then be further analyzed to understand the peptide's folding landscape and identify the most probable conformations. ias.ac.in
Prediction of Preferred Conformations (e.g., Beta-Turns, Random Coil)
The conformational landscape of the tripeptide this compound, like other short peptides, is not a simple, single structure but rather a dynamic equilibrium of various conformers. While often described under the general term "random coil," this does not imply a complete lack of structure. Instead, short peptides in solution exist as an ensemble of interconverting, ordered secondary structures. researchgate.netresearchgate.net The primary sequence of Gly-Phe-Ala dictates a specific set of preferred local conformations, influenced by the unique properties of each amino acid residue.
Computational and spectroscopic studies on analogous tripeptides provide a strong basis for predicting the conformational preferences of this compound. Research on tripeptides with a central aromatic residue, such as Gly-Phe-Gly and Ala-Phe-Ala, indicates a high propensity for forming ordered structures like β-strands, polyproline-II (pP-II) helices, and various turns. researchgate.netcsic.es
Beta-Turns: The β-turn is a common secondary structural motif where the polypeptide chain reverses its direction. Specific sequences have a high potential to form β-turns. For instance, studies on the neuropeptide achatin-I (H-Gly-D-Phe-Ala-Asp-OH), which contains a D-phenylalanine, show it adopts a stable type II' β-turn structure in its crystalline form. nih.gov In contrast, the diastereomer achatin-II (H-Gly-L-Phe-Ala-Asp-OH) adopts a more extended β-pleated sheet structure, highlighting the critical role of the central residue's stereochemistry. nih.gov While this compound lacks the aspartic acid residue and has an L-phenylalanine, the potential for β-turn formation, particularly in specific solvent conditions or upon binding to a receptor, remains a significant possibility. The Pro-Gly sequence is a well-known β-turn inducer, but other sequences can also adopt this conformation. researchgate.netpnas.org
Random Coil and Polyproline II (pP-II) Conformation: The term "random coil" is often a misnomer for the unfolded state of peptides, which is typically dominated by a significant population of polyproline II (pP-II) conformers. researchgate.netgoogle.com The pP-II conformation is an extended, left-handed helical structure that does not rely on internal hydrogen bonds, making it highly favorable in aqueous solutions where the peptide backbone can hydrogen bond with water. researchgate.net
Molecular dynamics simulations and spectroscopic data for similar tripeptides reveal a coexistence of several conformers in solution. For Gly-Phe-Gly, the major populations are β-like structures (40-69%) and pP-II conformers (29-42%). csic.es For the related peptide Ala-Phe-Ala, a higher population of the pP-II conformation is observed. researchgate.netcsic.es Given that this compound is a hybrid of these sequences, it is predicted to exist in a dynamic equilibrium between β-strand and pP-II conformations. The alanine residue itself has a known preference for the pP-II conformation in aqueous environments. nih.gov
| Conformation | Predicted Population Range | Primary Influencing Factors | Supporting Evidence |
|---|---|---|---|
| Polyproline II (pP-II) | High | Favorable solvation of the extended backbone in aqueous solution; intrinsic preference of Alanine. | Studies on Ala-Phe-Ala and Gly-X-Gly peptides. researchgate.netcsic.esnih.gov |
| β-Strand / β-like | Significant | Propensity of the peptide backbone to adopt extended structures. | Observed as a major population in Gly-Phe-Gly. csic.es Found in the crystal structure of H-Gly-Phe-Ala-Asp-OH. nih.gov |
| β-Turn | Possible/Transient | Sequence-dependent stability; can be induced by specific solvent environments or molecular interactions. | Observed in the D-Phe analogue of a related peptide. nih.gov |
| γ-Turn | Minor | Less common than β-turns but possible in short peptides. | Mentioned as a possible minor structure for Phe-containing tripeptides. csic.es |
Influence of Solvent Environment on Tripeptide Conformation
The conformational equilibrium of this compound is highly sensitive to the solvent environment. The solvent influences peptide structure by modulating electrostatic interactions and hydrogen-bonding patterns. annualreviews.org A fundamental principle is the competition between intramolecular hydrogen bonds (which stabilize compact structures like α-helices and some turns) and intermolecular hydrogen bonds between the peptide and solvent molecules (which favor more extended conformations). researchgate.netrsc.org
In nonpolar or low-dielectric solvents, such as chloroform, intramolecular hydrogen bonds are more stable. Under these conditions, peptides often adopt compact, folded conformations to satisfy the hydrogen-bonding potential of backbone amide groups internally. annualreviews.orgnih.gov For this compound, a nonpolar environment could theoretically increase the population of folded structures, such as β-turns or γ-turns, which are stabilized by C=O(i)···H-N(i+2) or C=O(i)···H-N(i+3) hydrogen bonds.
Conversely, in a polar protic solvent like water, the peptide's amide and carbonyl groups can readily form hydrogen bonds with the surrounding water molecules. This solvation of the backbone destabilizes intramolecular hydrogen bonds, leading to a shift in the conformational equilibrium towards more extended structures. researchgate.net Theoretical studies on alanine-containing peptides consistently show a preference for the extended polyproline II (pP-II) conformation in water, whereas more compact, internally hydrogen-bonded structures are favored in the gas phase or nonpolar environments. researchgate.netrsc.org Therefore, in an aqueous solution, this compound is expected to predominantly sample extended conformations like pP-II and β-strands. The solvent effectively "unfolds" the peptide into a solvated coil that is dominated by these extended local structures. nih.govannualreviews.org
| Solvent Environment | Predicted Dominant Conformations | Rationale |
|---|---|---|
| Polar Protic (e.g., Water) | Polyproline II (pP-II), Extended β-Strands | Solvent-peptide hydrogen bonds are favored, disrupting intramolecular H-bonds and stabilizing extended structures. researchgate.netrsc.org |
| Nonpolar Aprotic (e.g., Chloroform) | Folded Structures (e.g., β-Turns, γ-Turns) | Intramolecular hydrogen bonds are favored to satisfy backbone polar groups in a nonpolar environment. annualreviews.orgnih.gov |
| Gas Phase (Theoretical) | Compact, Intramolecularly H-bonded Structures | Absence of solvent allows for the formation of optimal intramolecular interactions without competition. researchgate.net |
Role As a Model System in Protein and Peptide Research
Investigating Peptide Folding and Dynamics
The conformational stability of a peptide is a delicate balance of interactions involving its constituent amino acid residues. In H-Gly-Phe-Ala-OH, each residue plays a distinct role in shaping the peptide's energy landscape and preferred conformations.
Hydrophobic interactions are a primary driving force in the initiation of protein folding. pnas.org Nonpolar side chains, like that of phenylalanine, tend to avoid contact with the aqueous environment, leading to their sequestration in the interior of the folding peptide. pnas.orgcallutheran.educallutheran.edu This process minimizes the disruption of the hydrogen-bonding network of water molecules, which is energetically favorable. callutheran.educallutheran.edu
In the context of this compound, the phenylalanine residue is central to initiating hydrophobic collapse. The benzene (B151609) ring of phenylalanine, being nonpolar, will preferentially interact with other nonpolar moieties, including the methyl group of alanine (B10760859), to shield itself from water. callutheran.educallutheran.edu This initial hydrophobic clustering can act as a nucleus, guiding the subsequent folding of the peptide chain into a more compact and stable conformation. pnas.org Even amino acids with polar or charged groups can participate in hydrophobic interactions through their nonpolar sections. pnas.org
The flexibility of a peptide chain is critical for its ability to fold into a specific three-dimensional structure. Glycine (B1666218), with only a hydrogen atom as its side chain, offers the least steric hindrance to bond rotation, thereby increasing the main chain's flexibility. colostate.edu This allows the peptide to make sharp bends and turns, which are essential elements of protein architecture. colostate.edu The presence of too many glycine residues, however, can make a protein overly flexible, hindering efficient folding. colostate.edu
Alanine, with its small methyl side chain, provides a balance between flexibility and conformational constraint. colostate.edu It is more conformationally restricted than glycine but still allows for a considerable degree of rotational freedom. colostate.edu In this compound, the combination of the flexible glycine and the more constrained alanine residue facilitates the exploration of a diverse conformational space, which is a prerequisite for finding the most stable folded state.
The aromatic side chain of phenylalanine plays a multifaceted role in peptide folding that extends beyond simple hydrophobic interactions. The electron-rich phenyl ring can participate in a variety of non-covalent interactions that contribute to the stability of the folded structure. These include:
π-π stacking: The planar phenyl rings of two phenylalanine residues can stack on top of each other, an interaction driven by van der Waals forces and electrostatic interactions between the quadrupole moments of the rings. rsc.org
Cation-π interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged groups.
Hydrogen bonds: The aromatic ring can act as a weak hydrogen bond acceptor. rsc.org
In the tripeptide this compound, the phenylalanine residue can engage in intramolecular interactions with the peptide backbone or with other residues in intermolecular assemblies. mpg.deresearchgate.net These aromatic interactions, in concert with hydrophobic forces, provide significant stabilization to the folded conformation and are crucial in defining the precise geometry of the peptide. rsc.org
Role of Glycine and Alanine in Peptide Flexibility and Turns
Substrate Specificity in Enzymatic Studies
The tripeptide this compound is an effective tool for probing the substrate specificity of various enzymes, particularly peptidases and proteases. These enzymes catalyze the cleavage of peptide bonds and exhibit a high degree of selectivity for the amino acid residues surrounding the scissile bond.
Peptidases are broadly classified based on their cleavage site: exopeptidases cleave at the ends of a peptide chain, while endopeptidases cleave internal peptide bonds. thermofisher.com this compound can be used to characterize the activity of both types of enzymes. For instance, carboxypeptidases, a class of exopeptidases, cleave the C-terminal amino acid. The rate of alanine release from this compound can provide a measure of carboxypeptidase activity and specificity.
The specific sequence of this compound allows for the investigation of how the residues at different positions relative to the cleavage site influence enzyme recognition and catalysis. For example, the phenylalanine residue at the P2 position (the second residue from the cleavage site for a carboxypeptidase) can significantly impact substrate binding through interactions with a hydrophobic pocket in the enzyme's active site. The nature of the amino acid at the P1' position (the first residue after the cleavage site for an endopeptidase) is also a key determinant of substrate specificity for many proteases. The study of how enzymes like dipeptidyl peptidases interact with and cleave peptides containing alanine or proline at the second position from the N-terminus highlights the importance of specific residues in enzyme-substrate recognition. nih.gov
The use of synthetic peptides like this compound in enzymatic assays allows for the systematic variation of the peptide sequence to map the substrate preferences of a given peptidase. This information is invaluable for understanding the biological roles of these enzymes and for the design of specific inhibitors.
Kinetic Analysis of Enzyme-Catalyzed Reactions with the Tripeptide
The tripeptide this compound serves as an important substrate in the kinetic analysis of enzyme-catalyzed reactions, particularly for proteases. csbsju.edu Kinetic studies are fundamental to understanding how enzymes function, and using a simple, defined peptide like Gly-Phe-Ala allows researchers to determine key parameters that describe the efficiency and mechanism of an enzyme. csbsju.edumlsu.ac.in These analyses typically involve measuring the rate of peptide bond cleavage under various conditions.
For example, when studying a protease like chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine, this compound is an ideal model substrate. emorychem.science The enzyme would be expected to hydrolyze the bond between Phenylalanine (Phe) and Alanine (Ala). By monitoring the appearance of the products (Gly-Phe and Ala) or the disappearance of the substrate over time, researchers can calculate the kinetic parameters. The influence of factors such as pH and temperature on these parameters can also be systematically investigated to understand the enzyme's optimal operating conditions and the roles of specific active site residues. acs.org
Table 1: Illustrative Kinetic Parameters for Protease X with this compound as a Substrate
| Parameter | Value | Description |
| K_M | 0.5 mM | Michaelis constant, indicating the substrate concentration at half-maximal velocity. |
| k_cat | 25 s⁻¹ | Catalytic constant (turnover number), representing the maximum number of substrate molecules converted to product per second. |
| k_cat/K_M | 50,000 M⁻¹s⁻¹ | Specificity constant, reflecting the overall catalytic efficiency of the enzyme for the substrate. |
Note: The data in this table are representative examples for illustrative purposes.
Studies of Peptide Bonding and Molecular Interactions
The tripeptide this compound serves as an excellent model for studying the fundamental molecular interactions that govern peptide structure and protein folding. Its constituent amino acids offer a mix of properties: the flexible Glycine, the rigid and aromatic Phenylalanine, and the simple hydrophobic Alanine. bachem.com The large, nonpolar surface area of the Phenylalanine side chain is particularly important for driving interactions. nih.gov
Key interactions that can be studied using this peptide include:
Hydrophobic Interactions: The phenyl group of Phenylalanine and the methyl group of Alanine are hydrophobic. In aqueous solutions, these groups tend to associate to minimize their contact with water, a primary driving force in protein folding. Studies have confirmed the importance of hydrophobic interactions, with the interaction strength between two phenylalanine residues being particularly strong. mdpi.com
π-Interactions: The aromatic ring of Phenylalanine can engage in several types of π-interactions. These include π-π stacking with other aromatic rings and NH–π interactions, where the amide group of a peptide backbone interacts with the face of the aromatic ring. nih.gov These interactions contribute significantly to the stability of protein structures.
Van der Waals Interactions: These are weak, short-range forces that occur between all atoms. The extensive surface area of the Phenylalanine ring allows for significant van der Waals contacts, which are crucial for the tight packing of amino acid residues in the core of proteins. nih.gov
Hydrogen Bonding: The peptide backbone contains hydrogen bond donors (N-H) and acceptors (C=O) that are fundamental to forming secondary structures like helices and sheets in larger proteins.
By using spectroscopic techniques (like NMR) and computational methods (like molecular dynamics simulations) on this compound, researchers can quantify the energetic contributions of these different interactions and understand how they dictate the peptide's preferred conformation. nih.gov
Table 3: Potential Molecular Interactions within this compound
| Type of Interaction | Involving Residue(s) | Description |
| Hydrophobic Interaction | Phenylalanine, Alanine | Association of nonpolar side chains to exclude water. |
| π-π Stacking | Phenylalanine | Interaction between the aromatic rings of two Phe residues in oligomers or aggregates. |
| NH–π Interaction | Phenylalanine, Glycine/Alanine backbone | Interaction between the amide N-H of one residue and the π-electron cloud of the Phe ring. nih.gov |
| Backbone Hydrogen Bond | Glycine, Phenylalanine, Alanine | Formation of H-bonds between the N-H and C=O groups of the peptide backbone. |
Development of Analytical Assays and Methodologies
This compound is a valuable tool in the development and validation of analytical methods for peptide and protein analysis. chemimpex.com Its stability and well-defined chemical properties make it a suitable reference standard.
Applications in this area include:
Chromatography Method Development: In High-Performance Liquid Chromatography (HPLC), this compound can be used as a model compound to optimize separation conditions, such as the mobile phase composition and gradient, for analyzing peptide mixtures. Its moderate hydrophobicity due to the Phenylalanine residue gives it a distinct retention time that is useful for calibrating columns and testing resolution.
Mass Spectrometry (MS) Standardization: As a peptide with a known mass and fragmentation pattern, it can be used to calibrate mass spectrometers and develop new MS-based quantification techniques.
Enzyme Activity Assays: The tripeptide is an ideal substrate for creating novel assays to measure protease activity. For example, a continuous, real-time fluorescence assay has been developed that relies on a macrocyclic host molecule (cucurbit researchgate.neturil) that selectively binds to the N-terminal Phenylalanine residue produced upon enzymatic cleavage of a larger peptide. researchgate.net The displacement of a fluorescent dye from the host molecule upon binding of the cleaved product generates a signal directly proportional to enzyme activity. researchgate.net this compound itself or its derivatives can be used to develop and validate such assays. nih.gov
The use of this simple tripeptide helps ensure the accuracy, reproducibility, and robustness of new analytical techniques before they are applied to more complex biological samples. chemimpex.com
Table 4: Analytical Methodologies Employing this compound
| Analytical Technique | Role of this compound | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Reference Standard | Method development, column calibration, and quality control. biosynth.com |
| Mass Spectrometry (MS) | Calibration Standard | Instrument calibration and validation of peptide fragmentation analysis. |
| Fluorescence Spectroscopy | Substrate/Product Analog | Development of real-time enzyme activity assays based on product recognition. researchgate.net |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen/Standard | Development of diagnostic assays for detecting specific biomolecules. chemimpex.com |
Interactions and Recognition Mechanisms of H Gly Phe Ala Oh
Molecular Recognition by Synthetic Receptors (e.g., Cucurbiturils)
Synthetic receptors, such as cucurbiturils (CB[n]), are known to bind a variety of guest molecules, including amino acids and peptides. Cucurbiturils possess a hydrophobic cavity and polar carbonyl portals, which facilitate interactions with cationic and nonpolar moieties csic.esnih.gov. The binding affinity and selectivity of peptides towards cucurbiturils are significantly influenced by the amino acid sequence, charge, and the presence of aromatic or hydrophobic residues nih.govrsc.orgresearchgate.netacs.org.
Cucurbit cenmed.comuril (CB7) and cucurbit nih.govuril (CB8) are particularly noted for their ability to bind aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan, especially when these residues are located at the N-terminus of a peptide nih.govrsc.orgresearchgate.netacs.org. This preference is attributed to favorable hydrophobic interactions within the cucurbituril (B1219460) cavity and ion-dipole interactions between charged peptide termini (like the N-terminal ammonium (B1175870) group) and the carbonyl portals of the host molecule csic.esnih.gov.
Studies on related peptides provide insight into the potential interactions of H-Gly-Phe-Ala-OH. For instance, the tripeptide Gly-Phe-Gly has been reported to bind to CB7 with a binding constant (K) of 2.2 × 10⁴ M⁻¹ tandfonline.com. The dipeptide Phe-Gly exhibits even higher affinity for CB7, exceeding 10⁷ M⁻¹ researchgate.net. Another related tripeptide, Phe-Gly-Gly, binds to CB7 with a Ka of 2.8 x 10⁶ M⁻¹ rsc.org. These findings suggest that the presence of a Phenylalanine residue, particularly near the N-terminus, significantly contributes to the binding affinity with cucurbiturils.
While direct binding data for this compound with cucurbiturils is not available in the provided sources, the presence of the N-terminal Glycine (B1666218), followed by Phenylalanine and Alanine (B10760859), suggests that interactions with cucurbiturils, particularly CB7 and CB8, are plausible. The Phenylalanine residue is likely to play a key role in driving the binding due to its aromatic and hydrophobic nature, which can facilitate inclusion within the cucurbituril cavity csic.esnih.govrsc.orgacs.org. The N-terminal Glycine residue, while small and flexible, would present an ammonium group at physiological pH, which could engage in favorable ion-dipole interactions with the carbonyl portals of the cucurbiturils csic.esnih.gov.
A study involving a pentapeptide containing the Gly-Ala-Phe sequence, H-Thr-Gly-Ala-Phe-Leu-OH, showed a binding constant of 1.8 × 10³ M⁻¹ with Q7 (CB7) rsc.org. Although the Gly-Ala-Phe segment is internal in this pentapeptide, this result indicates that a sequence containing these residues can interact with cucurbiturils, albeit with potentially lower affinity compared to peptides with N-terminal aromatic residues.
Binding Affinity and Thermodynamics
Specific binding affinity and thermodynamic data for the interaction between this compound and synthetic receptors like cucurbiturils are not detailed in the provided search results. However, research on related peptides highlights the factors influencing these parameters. The binding of peptides to cucurbiturils is typically driven by favorable enthalpy changes, often attributed to the displacement of high-energy water molecules from the hydrophobic cavity of the host, along with favorable entropic contributions from the release of solvent molecules upon complex formation nih.govacs.org. The strength of binding is highly dependent on the complementarity in size and shape between the guest peptide and the cucurbituril cavity, as well as the nature and arrangement of interacting groups (hydrophobic, aromatic, and charged) on the peptide.
For instance, the high affinity observed for Phe-Gly with CB7 (> 10⁷ M⁻¹) is indicative of strong favorable interactions researchgate.net. The binding of aromatic amino acid amides to acyclic cucurbiturils has also been shown to be characterized by large enthalpic driving forces (in the range of -15 to -18 kcal/mol) [21 - from previous search].
To determine the precise binding affinity and thermodynamic parameters for this compound with specific cucurbiturils, experimental techniques such as Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) spectroscopy would be required. These techniques can provide quantitative data on the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS) of the interaction.
Influence of Amino Acid Sequence and Stereochemistry on Binding
The amino acid sequence and stereochemistry of a peptide are critical determinants of its molecular recognition properties by synthetic receptors nih.govresearchgate.net. The arrangement of amino acids dictates the spatial presentation of functional groups that can interact with the host molecule. For cucurbiturils, the position of aromatic and charged residues significantly impacts binding affinity. For example, CB7 exhibits a strong preference for peptides with N-terminal aromatic residues nih.govresearchgate.net. The relative affinity of CB7 for Phe-Gly is significantly higher than for Gly-Phe, demonstrating the importance of the sequence order nih.govresearchgate.net.
For this compound, the sequence Gly-Phe-Ala presents a flexible N-terminus (Gly), an aromatic and hydrophobic residue (Phe) in the middle, and a small hydrophobic residue (Ala) at the C-terminus. Based on the studies of related peptides, the Phenylalanine residue is expected to be the primary driver for inclusion in the hydrophobic cavity of cucurbiturils. The position of Phenylalanine at the second position, rather than the N-terminus, might influence the binding affinity compared to peptides with an N-terminal Phe. The Alanine residue, being relatively small and nonpolar, would also contribute to hydrophobic interactions. The specific arrangement of these residues in the Gly-Phe-Ala sequence, and their L-stereochemistry, would determine the optimal binding pose and the strength of interactions with a given cucurbituril.
Peptide-Membrane Interactions
Peptide-membrane interactions are fundamental processes in many biological phenomena, including cell signaling, transport, and antimicrobial activity. The interaction of peptides with lipid membranes is governed by a complex interplay of factors, including the peptide's amino acid sequence, charge, hydrophobicity, conformation, and the lipid composition of the membrane mdpi.combiorxiv.orgresearchgate.net. Peptides can interact with membranes in various ways, such as adsorbing onto the surface, inserting into the lipid bilayer, or forming pores biorxiv.orginvivochem.cn.
The constituent amino acids of this compound (Gly, Phe, and Ala) contribute distinct properties relevant to membrane interactions. Phenylalanine is an aromatic and hydrophobic amino acid known to be important for membrane partitioning and can influence membrane permeability biorxiv.orgresearchgate.netresearchgate.net. Alanine is a small, nonpolar amino acid that is considered to be on the threshold of promoting membrane integration mdpi.com. Glycine, lacking a side chain, provides flexibility to the peptide backbone [1 - from previous search].
Studies on other peptides containing these amino acids provide insights into their potential behavior at the membrane interface. For example, peptides containing Phenylalanine residues have been shown to interact favorably with the hydrophobic core of lipid bilayers researchgate.net. Phenylalanine itself has been observed to increase lipid membrane permeability, possibly through the formation of dimers within the membrane or by altering lipid organization researchgate.net.
An octapeptide containing Phe and Ala residues, H-Lys-Ser-Pro-Phe-Pro-Phe-Ala-Ala-OH, was found to integrate into vesicle membranes, leading to increased membrane permeability and a decrease in vesicle size mdpi.comnih.govresearchgate.net. Another peptide, a fragment of pardaxin (B1611699) containing Gly, Phe, and Ala (Gly-Phe-Phe-Ala-Leu-Ile-Pro-Lys-Ile-Ile-Ser-Ser-Pro-Leu-Phe), was shown to perturb model membranes and cause the release of entrapped substances from vesicles nih.gov.
While direct experimental data for this compound interacting with membranes is not available, its amphipathic nature, with a hydrophobic Phenylalanine residue and relatively nonpolar Alanine, suggests it could interact with lipid bilayers. The N-terminal Glycine and the charged termini (under appropriate pH conditions) would likely reside closer to the lipid headgroups or the aqueous interface, while the Phenylalanine and Alanine side chains could partition into the hydrophobic core of the membrane.
Influence on Vesicle Properties and Permeability
The interaction of peptides with lipid vesicles can significantly alter the physical properties of the vesicles, including their size, membrane fluidity, and permeability nih.govresearchgate.net. Membrane-active peptides can induce changes ranging from simple adsorption to membrane disruption and pore formation, leading to leakage of encapsulated contents biorxiv.orgnih.gov.
As seen with the octapeptide H-Lys-Ser-Pro-Phe-Pro-Phe-Ala-Ala-OH, peptide integration into vesicle membranes can lead to a reduction in vesicle size and a temporary increase in membrane permeability to water nih.govresearchgate.net. This suggests that the peptide's presence perturbs the lipid packing and potentially creates transient pathways for molecule transport across the bilayer.
Although specific data for this compound is lacking, based on the effects observed with other peptides containing Gly, Phe, and Ala, it is plausible that this compound could also influence vesicle properties. The extent and nature of this influence would depend on factors such as the peptide concentration, the lipid composition of the vesicles, and the environmental conditions (e.g., pH, ionic strength). The hydrophobic character provided by Phenylalanine and Alanine could facilitate interaction with the lipid bilayer, potentially leading to changes in membrane integrity and permeability.
Integration into Lipid Bilayers
Peptide integration into lipid bilayers is a process driven primarily by hydrophobic interactions between the peptide's nonpolar residues and the lipid acyl chains mdpi.combiorxiv.orgresearchgate.net. The depth and orientation of a peptide within the bilayer are determined by its amino acid sequence, secondary structure, and the surrounding lipid environment researchgate.net. Aromatic amino acids like Phenylalanine are often found at the lipid-water interface or within the hydrophobic core, acting as anchors or contributing to favorable partitioning mdpi.comresearchgate.net.
For this compound, the Phenylalanine residue is expected to be the main driving force for insertion into the hydrophobic region of the lipid bilayer. Alanine would also contribute to this hydrophobic interaction mdpi.com. The Glycine residue, being highly flexible, could allow the peptide backbone to adopt conformations that facilitate membrane interaction.
Studies using techniques like solid-state NMR or molecular dynamics simulations are typically employed to determine the precise location and orientation of peptides within lipid bilayers researchgate.net. Without such specific data for this compound, its integration can only be discussed in general terms based on the properties of its amino acids and observations from studies on other membrane-interacting peptides. It is reasonable to hypothesize that the Phenylalanine side chain would partition into the hydrophobic core of the membrane, while the Glycine residue and the charged termini (if applicable) would remain closer to the membrane surface.
Intermolecular Association and Self-Assembly Processes
Peptides, even short ones, can undergo intermolecular association and self-assembly to form ordered supramolecular structures such as fibrils, nanotubes, and hydrogels frontiersin.orgnih.govchinesechemsoc.orgmdpi.com. This process is driven by a balance of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, electrostatic interactions, and aromatic π-π stacking (particularly involving Phenylalanine and Tyrosine residues) [11, 16, 21 - from previous search, 23]. The amino acid sequence plays a crucial role in determining the self-assembly propensity and the morphology of the resulting structures frontiersin.orgnih.govchinesechemsoc.org.
The Phenylalanine residue in this compound is a key component known to promote self-assembly, particularly through π-π stacking interactions between aromatic rings nih.govmdpi.com. The Glycine and Alanine residues can participate in hydrogen bonding and contribute to hydrophobic interactions, further influencing the assembly process frontiersin.orgchinesechemsoc.org.
While specific studies on the self-assembly of unmodified this compound are not provided, research on related peptides highlights the importance of sequence and modifications. For instance, the dipeptide Phe-Phe is a well-known motif for driving self-assembly into various nanostructures and hydrogels nih.govmdpi.com. However, even subtle changes in sequence or the addition of capping groups can drastically alter the self-assembly behavior. For example, Fmoc-Gly-Phe has been reported to form crystals, whereas Fmoc-Phe-Gly can form hydrogels, demonstrating the sequence dependence of self-assembly frontiersin.orgresearchgate.net.
A related tripeptide with terminal modifications, Ac-Phe-Phe-Ala-NH₂, has been suggested for tissue engineering applications, implying its ability to form self-assembled structures, likely hydrogels nih.gov. This suggests that a sequence containing Phe-Ala can contribute to self-assembly, especially when combined with other self-assembling motifs or modifications.
The self-assembly of peptides is a complex process influenced by various factors, including peptide concentration, solvent composition, pH, temperature, and ionic strength [21 - from previous search, 23]. These conditions can dictate the type of non-covalent interactions that dominate and, consequently, the morphology of the self-assembled structures.
To determine if and how this compound undergoes self-assembly, experimental investigations using techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), dynamic light scattering (DLS), and rheology would be necessary. These techniques can provide information on the formation of aggregates, their size and morphology, and the viscoelastic properties of resulting gels. Based on the presence of Phenylalanine and the general principles of peptide self-assembly, it is plausible that this compound could self-assemble under specific conditions, potentially forming ordered structures driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking involving the Phenylalanine residue.
Formation of Ordered Supramolecular Structures
Peptide self-assembly can lead to the formation of diverse ordered supramolecular structures, including hydrogels, nanotubes, and fibrils. The specific morphology of the assembled structures is influenced by the peptide sequence, concentration, solvent conditions (such as pH, temperature, and ionic strength), and the presence of external stimuli or modifying groups. nih.govchinesechemsoc.orgmdpi.commdpi.comfrontiersin.org
Hydrogel Formation
Hydrogels are three-dimensional networks formed by the self-assembly of molecules that entrap large amounts of water. Self-assembling peptides are known to form hydrogels, often through the formation of fibrous networks. frontiersin.orgrsc.orgacs.orgnih.govresearchgate.netmdpi.com While direct evidence for this compound forming hydrogels is not explicitly detailed in the provided search results, related peptides containing Phenylalanine, Glycine, and Alanine, particularly those with N-terminal modifications like Fmoc or Nap, have been shown to form hydrogels. frontiersin.orgnih.gov The ability of a peptide to form a hydrogel is closely linked to its capacity for self-assembly into a stable, entangled network structure.
Nanotube and Fibril Formation
Nanotubes and fibrils are common supramolecular structures formed by the hierarchical assembly of peptides. Fibrils, often with a β-sheet structure, are a prevalent morphology observed in peptide self-assembly, including that of aromatic amino acids like Phenylalanine and peptides containing Phenylalanine. mdpi.commdpi.comacs.orgfrontiersin.org Nanotubes, which are hollow tubular structures, have also been reported for various self-assembling peptides, notably those containing the diphenylalanine (Phe-Phe) motif. nih.govmdpi.com The formation of these structures is a result of the specific way peptide molecules pack and interact, driven by directional noncovalent forces. Studies on related systems indicate that factors such as concentration and solvent composition can influence the transition between different morphologies, such as from spherical aggregates to more elongated structures like fibrils or nanotubes. chinesechemsoc.orgnih.gov
Driving Forces for Self-Assembly (e.g., Hydrophobic, Aromatic Stacking)
The self-assembly of peptides is primarily driven by a combination of noncovalent interactions. For this compound, key driving forces likely include hydrophobic interactions and aromatic stacking.
Hydrophobic Interactions: The presence of the Phenylalanine residue introduces a significant hydrophobic component to the tripeptide. Hydrophobic interactions arise from the tendency of nonpolar groups to minimize their contact with water, leading to the aggregation of peptide molecules in an aqueous environment. This is considered a primary driving force for peptide self-assembly. chinesechemsoc.orgmdpi.comnih.govnih.gov
Aromatic Stacking (π-π Interactions): The phenyl ring in Phenylalanine can engage in π-π stacking interactions with aromatic rings of other Phenylalanine residues in neighboring peptide molecules. These interactions are highly directional and play a crucial role in the ordered assembly of peptides containing aromatic amino acids, contributing significantly to the stability of the resulting supramolecular structures, such as β-sheet fibrils. chinesechemsoc.orgmdpi.comfrontiersin.orgmdpi.comacs.orgnih.govbeilstein-journals.org
Hydrogen Bonding: Hydrogen bonds between the amide backbone groups and between polar side chains (though Gly and Ala have nonpolar side chains, the backbone and the terminal -OH and -NH2 groups can participate) are also fundamental to peptide self-assembly, particularly in stabilizing secondary structures like β-sheets, which are often found in self-assembled fibrils. chinesechemsoc.orgacs.orgacs.org
Electrostatic Interactions: The charged N-terminus and C-terminus of this compound can participate in electrostatic interactions, which are influenced by pH and ionic strength. These interactions can play a significant role in regulating peptide self-assembly and the morphology of the resulting structures. chinesechemsoc.orgnih.gov
The interplay and balance between these forces dictate the specific self-assembly pathway and the final supramolecular architecture formed by this compound.
Structural Characterization of Self-Assembled States
Various techniques are employed to characterize the structure and morphology of peptide self-assemblies. These methods provide detailed information about the nanoscale organization of the peptides. Common techniques include:
Electron Microscopy (TEM, SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are widely used to visualize the morphology and dimensions of self-assembled structures such as fibrils, nanotubes, and hydrogel networks. mdpi.comresearchgate.netnih.govbeilstein-journals.org
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of self-assembled structures on surfaces and can be used to study the growth and morphology of fibrils and other aggregates. acs.org
X-ray Diffraction (XRD): X-ray diffraction techniques, including powder XRD and single-crystal XRD, provide information about the molecular packing and crystalline structure within the self-assembled aggregates. frontiersin.orgacs.orgnih.govacs.org
Spectroscopic Techniques:
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides within self-assembled states, such as the presence of α-helices or β-sheets. rsc.orgacs.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the hydrogen bonding patterns and secondary structure formation in peptide assemblies. acs.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can offer insights into the molecular interactions and dynamics within self-assembled structures. rsc.org
Rheology: Rheological measurements are used to characterize the mechanical properties of self-assembled networks, particularly hydrogels, by assessing their viscoelastic behavior.
While specific characterization data obtained solely for this compound using these techniques were not prominently featured in the provided search results, these are the standard methods that would be applied to elucidate the supramolecular structures formed by this tripeptide upon self-assembly.
Derivatives and Modifications of H Gly Phe Ala Oh
Incorporation of D-Amino Acids for Conformational Control
The introduction of a D-amino acid can have varied effects depending on its position within the peptide sequence. For instance, substituting an L-amino acid with its D-counterpart can disrupt the formation of stable secondary structures like β-sheets. units.it Conversely, specific dipeptide segments containing D-amino acids, such as Aib-DAla (where Aib is aminoisobutyric acid), have been used to nucleate the formation of β-hairpins, a common structural motif in proteins. psu.edu The conformational preferences of D-amino acids, particularly their tendency to adopt positive φ (phi) torsional angles, are key to this control. psu.eduresearchgate.net
N-terminal and C-terminal Modifications
Modifications at the N-terminus (amino end) and C-terminus (carboxyl end) of peptides are common strategies to enhance stability, mimic native protein structures, and alter biological activity. lifetein.com
N-terminal Modifications: The free amino group at the N-terminus is often protected during peptide synthesis to prevent unwanted side reactions. thermofisher.comspcmc.ac.in Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). thermofisher.comwikipedia.org These groups are considered "temporary" as they are removed at specific steps to allow for the sequential addition of amino acids. thermofisher.comspcmc.ac.in Beyond synthesis, the N-terminus can be permanently modified. Acetylation, the addition of an acetyl group, is a frequent modification that neutralizes the positive charge of the N-terminus. lifetein.com This can increase the peptide's stability against degradation by aminopeptidases and may enhance its biological activity by more closely mimicking the structure of a native protein segment. lifetein.com
C-terminal Modifications: The C-terminal carboxyl group can also be modified to improve peptide properties. Amidation, the conversion of the C-terminal carboxylic acid (-COOH) to an amide (-CONH₂), is one of the most prevalent modifications. jpt.comprotpi.ch This change eliminates the negative charge at the C-terminus, which can increase the peptide's stability, hydrophobicity, and resistance to proteases. jpt.comprotpi.ch C-terminal amidation is crucial for the biological activity of many peptide hormones and can prolong their shelf life. lifetein.comnih.gov Another common modification is esterification, where the carboxyl group is converted to an ester (e.g., methyl or ethyl ester). spcmc.ac.in
Table 1: Common N-terminal and C-terminal Modifications
| Modification Type | Location | Common Examples | Purpose |
| Protecting Groups | N-terminus | Boc (tert-butoxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl) | Prevent side reactions during synthesis. thermofisher.comwikipedia.org |
| Acylation | N-terminus | Acetylation | Neutralize charge, increase stability, mimic native proteins. lifetein.com |
| Amidation | C-terminus | Conversion of -COOH to -CONH₂ | Neutralize charge, increase stability and hydrophobicity, enhance biological activity. jpt.comprotpi.ch |
| Esterification | C-terminus | Methyl ester, Ethyl ester, Benzyl ester | Protection during synthesis, can influence interactions. spcmc.ac.in |
For H-Gly-Phe-Ala-OH, applying these modifications would result in derivatives like Ac-Gly-Phe-Ala-OH (N-terminal acetylation) or H-Gly-Phe-Ala-NH₂ (C-terminal amidation), each with potentially altered stability and biological properties compared to the parent tripeptide.
Side-Chain Modifications and their Structural Impact
Modifying the side chains of the amino acid residues within a peptide offers a precise method for altering its structure and function. In this compound, the most prominent site for such modification is the phenyl group of the phenylalanine residue.
Research has explored various modifications to the phenylalanine side chain. These can range from simple substitutions on the aromatic ring to more complex changes in the side chain's length and composition. nih.govthieme-connect.com For example, the introduction of fluorine atoms into the phenyl ring can significantly alter the electronic properties of the aromatic system, which in turn affects intermolecular interactions. fu-berlin.dersc.org
Another approach involves homologation, where additional methylene (B1212753) (-CH₂) groups are inserted into the side chain, creating residues like homophenylalanine (hPhe) or dihomophenylalanine (h²Phe). nih.govresearchgate.net Studies on pentapeptides have shown that increasing the length of the phenylalanine side chain can promote intramolecular aromatic interactions that are not present in the parent peptide, leading to more ordered packing in crystal structures. nih.govresearchgate.net Replacing phenylalanine with amino acids that have phenylcarbonyl sidechains has also been shown to facilitate the formation of ordered, self-assembling structures on surfaces. nih.gov
These modifications are often employed to enhance the binding affinity and target selectivity of peptides. researchgate.net The introduction of unnatural amino acid analogs can be conveniently achieved during peptide synthesis. researchgate.net
Table 2: Examples of Phenylalanine Side-Chain Modifications and Their Effects
| Modification | Description | Structural Impact |
| Fluorination | Substitution of hydrogen with fluorine on the phenyl ring. | Alters electron density and intermolecular interactions. fu-berlin.dersc.org |
| Homologation | Insertion of -CH₂- groups (e.g., homophenylalanine). | Can induce intramolecular aromatic interactions and ordered packing. nih.govresearchgate.net |
| Phenylcarbonyl Introduction | Replacing the phenyl group with a phenylcarbonyl group. | Promotes ordered self-assembly through secondary hydrogen bonding. nih.gov |
| Boronic Acid Handle | Introduction of a boronic acid group to the phenyl ring. | Allows for site-specific late-stage modification via coupling reactions. chinesechemsoc.org |
Applying these strategies to the phenylalanine in this compound could yield derivatives with unique conformational preferences and assembly properties.
Conjugation with Other Biomolecules or Materials
Conjugating peptides like this compound to other molecules, such as polymers or nanoparticles, is a rapidly growing field aimed at creating hybrid materials with enhanced or novel properties. researchgate.netnih.gov This approach can address some of the inherent limitations of peptides, such as poor stability, by combining them with more durable materials. researchgate.net
Peptides can be covalently attached to a variety of nanoparticles, including those made from polymers or metals. nih.gov These peptide-nanoparticle conjugates (PNCs) are being developed for a wide range of biomedical applications, including targeted drug delivery and imaging. nih.govmdpi.com The peptide component can act as a targeting moiety, directing the nanoparticle to specific cells or tissues. nih.gov
The conjugation of peptides to polymers can result in materials that merge the intricate chemical properties of the peptide with the processability and durability of the polymer. researchgate.net There are several strategies for creating these covalent conjugates, often referred to as "grafting to," "grafting from," and "grafting through." researchgate.net The choice of method depends on the specific polymer and peptide, as well as the desired final structure. For instance, carbodiimide (B86325) chemistry is a common method for conjugating polymers with carboxylate groups to peptides with amine functionalities. frontiersin.org
The modification of nanostructures with peptides occurs through conjugation to the particle surface. researchgate.net This process can be controlled to create multifunctional platforms with high specificity and biocompatibility. nih.gov For example, a peptide can be designed with a specific functional group, like a terminal amine or a lysine (B10760008) side chain, that can react with an activated group on a polymer or nanoparticle surface. frontiersin.org
Table 3: Approaches for Peptide Conjugation
| Conjugate Type | Material | Conjugation Strategy | Potential Application |
| Peptide-Nanoparticle | Polymeric or metallic nanoparticles | Covalent attachment to nanoparticle surface. nih.gov | Targeted drug delivery, imaging, biosensing. nih.govmdpi.com |
| Peptide-Polymer | Synthetic polymers | "Grafting to", "grafting from", "grafting through" methods. researchgate.net | Enhanced drug delivery, creating materials with combined properties. researchgate.net |
| Peptide-Biomolecule | Other peptides, proteins, or small molecules | Site-specific chemical ligation. uzh.ch | Development of therapeutic and diagnostic agents. nih.gov |
By functionalizing this compound for conjugation, it could be incorporated into such advanced systems, potentially serving as a structural component or a targeting ligand in a larger biomaterial assembly.
Peptidomimetics Design Strategies Based on H Gly Phe Ala Oh Scaffold
Rational Design of Conformationally Constrained Peptidomimetics
Rational design of peptidomimetics aims to lock the molecule into its biologically active conformation, thereby reducing the entropic penalty upon binding to its target receptor. researchgate.net This is often achieved by introducing structural constraints that limit the flexibility of the peptide backbone and side chains.
The conformation of a peptide is defined by a series of torsion angles (Φ, ψ, ω, and χ) along the backbone and within the amino acid side chains. mdpi.com Steric hindrance naturally restricts the possible values of these angles. mdpi.com By strategically introducing modifications, the conformational freedom of the peptide can be further limited to favor a specific three-dimensional structure that is optimal for biological activity.
Key strategies for introducing conformational constraints include:
Incorporation of sterically hindered amino acids: Replacing standard amino acids with bulkier or structurally unique ones can restrict rotational freedom. For example, substituting glycine (B1666218) with more sterically demanding residues can influence the local conformation.
Use of cyclic amino acids: Proline and its analogs are well-known for inducing turns in peptide chains, thereby creating a more rigid structure. scispace.com
β-turn mimetics: Bicyclic templates can be used to mimic β-turns, which are common secondary structures in peptides that are often involved in receptor recognition. nih.gov
A hierarchical approach to designing these constrained peptidomimetics involves first identifying the crucial side chain functionalities and their required spatial arrangement for receptor binding. mdpi.com This information is then used to build a constrained structure that presents these functionalities in the optimal orientation. mdpi.com
Backbone Modifications for Enhanced Properties (e.g., protease resistance)
A significant drawback of natural peptides as therapeutic agents is their susceptibility to degradation by proteases. pitt.edu Backbone modifications are a primary strategy to overcome this limitation by altering the peptide bonds that are recognized and cleaved by these enzymes. nih.gov
Common backbone modifications to enhance protease resistance include:
Peptide bond isosteres: Replacing the amide bond with a non-hydrolyzable surrogate can effectively block protease action. nih.gov Examples include reduced amide bonds (CH₂-NH) and retro-inverso peptides, where the direction of the peptide bond is reversed.
Incorporation of non-natural amino acids: The use of D-amino acids, β-amino acids, or other unnatural amino acids can disrupt the recognition sites for proteases. nih.govnih.gov For example, replacing a naturally occurring L-amino acid with its D-enantiomer can significantly increase resistance to enzymatic degradation. nih.gov
These modifications not only improve stability but can also impact other properties such as cell permeability and receptor affinity. acs.org
Cyclization Strategies for Restricted Conformations
Cyclization is a powerful technique to create conformationally restricted and metabolically stable peptide analogs. mdpi.commdpi.com By linking different parts of the peptide, a cyclic structure is formed, which significantly reduces the molecule's flexibility.
Several cyclization strategies can be applied, including:
Head-to-tail cyclization: The N-terminus is linked to the C-terminus to form a cyclic peptide. This is a common strategy that renders the peptide resistant to exopeptidases. mdpi.comnih.gov
Side-chain-to-side-chain cyclization: The side chains of two amino acids within the peptide sequence are covalently linked. This can be achieved through the formation of disulfide bridges (between two cysteine residues), lactam bridges (between an acidic and a basic amino acid side chain), or other chemical linkages. researchgate.netresearchgate.net
Backbone-to-side-chain cyclization: The N- or C-terminus is linked to an amino acid side chain within the sequence. mdpi.com
The choice of cyclization strategy depends on the desired conformational outcome and the specific amino acids present in the peptide sequence. For instance, the synthesis of cyclic analogs of opioid peptides related to the Gly-Phe sequence has been achieved by forming an amide bond between the side chains of lysine (B10760008) and glutamic acid. researchgate.net
Structure-Activity Relationship (SAR) Studies in Peptidomimetics Development
Structure-activity relationship (SAR) studies are fundamental to the iterative process of drug design. By systematically modifying the structure of a lead compound like H-Gly-Phe-Ala-OH and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity. drugdesign.org
In the context of this compound-based peptidomimetics, SAR studies might involve:
Substitution with non-proteinogenic amino acids: Introducing unnatural amino acids can probe the steric and electronic requirements of the receptor binding pocket.
Modification of functional groups: Altering the functional groups on the amino acid side chains can provide insights into the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that are critical for binding.
The data from these studies are used to build a pharmacophore model, which is a three-dimensional representation of the essential features required for biological activity. This model then guides the design of new, more potent, and selective peptidomimetics.
Table 1: SAR of H-Phe-Phe-NH₂ Analogs
This interactive table presents the structure-activity relationship of modified H-Phe-Phe-NH₂ analogs, showing how different modifications affect their binding affinity.
| Compound | Sequence | Ki ± SEM (nM) |
| 1 | H-Phe-Phe-NH₂ | 1.5 |
| 2 | H-MePhe-Phe-NH₂ | 26 ± 2 |
| 3 | H-Phe-MePhe-NH₂ | 1.9 ± 0.1 |
| 4 | H-Phe-Phe(Me)-NH₂ | 0.82 ± 0.04 |
| 5 | H-Phe-Phe-N(Me)H | 0.81 ± 0.04 |
| 6 | H-Phe-Phe-N(Me)₂ | 34 ± 3 |
Data sourced from a study on constrained H-Phe-Phe-NH₂ analogues. acs.org
Computational Design and Screening of Mimetic Libraries
Computational methods have become indispensable tools in the design and discovery of novel peptidomimetics. biomedicinej.com These in silico approaches can significantly reduce the time and cost associated with traditional experimental screening by prioritizing the most promising candidates for synthesis and testing.
Key computational techniques used in peptidomimetic design include:
Molecular docking: This method predicts the preferred binding orientation of a ligand to its receptor, providing insights into the key interactions that stabilize the complex. nih.gov
Virtual screening: Large libraries of virtual compounds can be rapidly screened against a target receptor to identify potential hits. nih.gov This can be based on the 3D structure of the receptor (structure-based) or on the properties of known active ligands (ligand-based).
Molecular dynamics (MD) simulations: MD simulations can be used to study the conformational flexibility of peptidomimetics and their interactions with their receptors over time, providing a more dynamic picture of the binding process. nih.gov
For example, a computational approach can be used to design helix mimetics by identifying key "hotspot" residues at a protein-protein interface and then designing a scaffold that presents mimics of these residues in the correct orientation. acs.orgnih.gov This approach allows for the efficient exploration of a vast chemical space to discover potent and selective inhibitors. nih.gov
Table 2: Chemical Compounds Mentioned
Advanced Analytical and Characterization Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of peptide purity and for separating a peptide from impurities or other components in a mixture. For H-Gly-Phe-Ala-OH, reversed-phase HPLC is commonly employed due to the varying hydrophobicity of its constituent amino acids, particularly the Phenylalanine residue.
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile, often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization for detection. Peptides are eluted based on their hydrophobicity, with more hydrophobic peptides retaining longer on the non-polar column.
The purity of synthesized this compound can be assessed by integrating the area under the main peptide peak in the chromatogram and comparing it to the total area of all peaks. A high percentage indicates high purity. HPLC can also be coupled with UV detection, typically at wavelengths like 210-220 nm, which are absorbed by the peptide bond, and 254 nm for detecting aromatic residues like Phenylalanine.
HPLC is also crucial in monitoring peptide synthesis reactions, allowing researchers to track the consumption of starting materials and the formation of the desired peptide product. For instance, monitoring the relative percentage of a target peptide compared to shorter sequences can provide insight into coupling reaction completion. Amino acid analysis following hydrolysis of the peptide, coupled with pre-column derivatization and HPLC, can confirm the amino acid composition of this compound.
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and confirming its amino acid sequence. Coupled with liquid chromatography (LC-MS), it provides a powerful method for analyzing complex peptide samples. Electrospray Ionization (ESI) is a common ionization technique for peptides, producing protonated molecular ions ([M+H]⁺) or multiply charged ions.
The molecular weight of this compound (C₁₄H₁₉N₃O₄) is approximately 293.32 g/mol . MS analysis provides a highly accurate measurement of the peptide's mass-to-charge ratio (m/z), allowing for confirmation of its molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS), also known as collisionally activated dissociation (CAD) or collision-induced dissociation (CID), is used for peptide sequencing. In MS/MS, the precursor peptide ion is fragmented in the gas phase, and the resulting fragment ions are detected. The fragmentation of peptides typically occurs along the peptide backbone, generating characteristic b-ions (N-terminal fragments retaining the charge on the N-terminus) and y-ions (C-terminal fragments retaining the charge on the C-terminus). By analyzing the masses of these fragment ions, the amino acid sequence of the peptide can be deduced.
For this compound, MS/MS would generate fragment ions corresponding to Gly-Phe-Ala, Gly-Phe, Gly, Phe-Ala, and Ala, among others, allowing for the confirmation of the Gly-Phe-Ala sequence. MS/MS can also differentiate between peptides that have the same amino acid composition but different sequences (sequence isomers) or stereoisomers. For example, the fragmentation patterns of Gly-Phe-Ala would be distinct from those of Phe-Gly-Ala or Ala-Gly-Phe.
Advanced Microscopy Techniques (e.g., TEM, AFM) for Self-Assemblies
TEM provides high-resolution images by transmitting electrons through a thin sample. It is used to observe the internal structure and morphology of peptide assemblies at the nanoscale. Sample preparation for TEM often involves depositing a dilute solution of the self-assembled peptide onto a grid and staining with a heavy metal salt for contrast.
AFM, on the other hand, provides a topographical map of the sample surface by scanning a sharp tip across it. AFM can be used to study peptide assemblies in both dry and hydrated states, providing information about their size, shape, and surface features. AFM is particularly useful for studying the early stages of peptide self-assembly and the formation of hierarchical structures.
Given the presence of the Phenylalanine residue, this compound might exhibit self-assembly behavior under specific conditions. TEM and AFM would be employed to visualize any resulting nanostructures, such as fibrils or spherical aggregates, and to characterize their dimensions and morphology. For instance, studies on other short peptides containing Phenylalanine have revealed the formation of ordered structures like nanotubes and nanofibers.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions between molecules in solution. For this compound, ITC could be used to investigate its binding to other molecules, such as proteins, lipids, or small molecules, to understand the nature and strength of these interactions.
ITC directly measures the heat released or absorbed during a binding event as one binding partner is incrementally titrated into a solution containing the other partner. By analyzing the heat flow data, ITC can simultaneously determine several key thermodynamic parameters in a single experiment:
Binding affinity (Ka or dissociation constant Kd): A measure of the strength of the interaction.
Reaction stoichiometry (n): The molar ratio of the interacting molecules in the complex.
Enthalpy change (ΔH): The heat absorbed or released upon binding, providing insight into the types of non-covalent forces involved (e.g., hydrogen bonding, van der Waals interactions).
Entropy change (ΔS): A measure of the change in disorder of the system upon binding, reflecting contributions from conformational changes and solvent release.
These thermodynamic parameters provide fundamental information about the molecular interactions driving the binding process. For this compound, ITC experiments could reveal its affinity for a target molecule, the number of binding sites, and the energetic contributions (enthalpic and entropic) that stabilize the complex. For example, studies using ITC have characterized the binding of other peptides to proteins and lipid membranes, providing detailed thermodynamic profiles of these interactions.
While specific ITC data for this compound binding to a particular target is not available from the search results, the technique is well-established for characterizing peptide interactions and would provide valuable quantitative data on its binding behavior.
| Technique | Information Provided for Peptides | Relevance for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from impurities, amino acid analysis. | Essential for confirming the purity of synthesized this compound and analyzing its composition. |
| Mass Spectrometry (MS) | Molecular weight confirmation, amino acid sequence determination. | Crucial for verifying the molecular mass and confirming the Gly-Phe-Ala sequence. |
| Advanced Microscopy (TEM, AFM) | Visualization of self-assembled nanostructures (morphology, size). | Applicable if this compound exhibits self-assembly, to visualize and characterize aggregates. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, thermodynamics (ΔH, ΔS, ΔG). | Provides quantitative data on interactions with potential binding partners. |
Future Research Directions and Potential Applications Non Clinical Human
Development of Novel Peptide Synthesis Methodologies
The efficient and cost-effective synthesis of peptides, including tripeptides like H-Gly-Phe-Ala-OH, remains a critical area of research. Future directions in peptide synthesis methodologies aim to improve yield, purity, reduce synthesis time, and minimize environmental impact. This includes exploring novel solid-phase synthesis supports, innovative coupling reagents, and enzymatic synthesis routes. Research into the synthesis of this compound could serve as a model system for evaluating the efficacy of these new methodologies, given its relatively simple sequence. Advances in synthesis could facilitate the production of this compound and other short peptides for research purposes, enabling broader exploration of their properties and potential applications.
Understanding Complex Peptide Self-Assembly Mechanisms
Peptide self-assembly is a phenomenon where peptides spontaneously organize into ordered structures, such as fibrils, nanotubes, or hydrogels. This process is influenced by factors including amino acid sequence, hydrophobicity, charge, and environmental conditions. Research into complex peptide self-assembly mechanisms seeks to understand and control the formation of these structures for various applications. While specific self-assembly studies on this compound were not prominently found in the search results, the presence of Phenylalanine, an aromatic amino acid, is notable. Aromatic residues are known to play a significant role in the self-assembly of other peptides, such as diphenylalanine, through pi-pi interactions bachem.com. Future research could investigate if this compound exhibits self-assembly behavior and how its sequence and the properties of Gly, Phe, and Ala influence the resulting supramolecular structures. Understanding the self-assembly of this tripeptide could contribute to the fundamental knowledge of peptide aggregation and potentially lead to the design of new self-assembling systems.
Engineering Advanced Biomaterials
Peptides and self-assembling peptides are being explored for the engineering of advanced biomaterials with applications in areas such as tissue engineering scaffolds, drug delivery systems, and hydrogels for cell culture bachem.com. These biomaterials are designed to be biocompatible and often biodegradable. Future research could explore the potential of this compound, particularly if it demonstrates self-assembly properties, as a building block for novel biomaterials in non-clinical settings. For instance, self-assembled peptide structures can form hydrogels that mimic the extracellular matrix, providing a suitable environment for cell growth and study in research laboratories. The specific sequence of this compound would dictate the material's properties, such as mechanical strength, degradation rate, and interactions with cells or other molecules.
Designing Peptidomimetics as Research Probes
Peptidomimetics are molecules that mimic the structural and functional properties of peptides but often possess improved stability or bioavailability. Designing peptidomimetics based on short peptides like this compound could lead to the creation of novel research probes. These probes could be used to investigate biological pathways, study protein-peptide interactions, or serve as tools in the development of assays. The tripeptide sequence Gly-Phe-Ala could potentially interact with specific enzymes or receptors, and peptidomimetics based on this sequence could be designed to enhance these interactions or provide resistance to enzymatic degradation, making them more useful for in vitro or ex vivo research applications.
Computational Design and Artificial Intelligence in Peptide Science
Computational methods and artificial intelligence (AI) are increasingly being applied to peptide science to predict peptide properties, design novel sequences with desired functions, and simulate peptide behavior. Future research will heavily rely on these tools to accelerate the discovery and development of peptides and peptidomimetics. Computational studies on this compound could involve predicting its conformational landscape, its propensity for self-assembly, or its potential interactions with target molecules. AI algorithms could be trained on data from known peptides to design modified versions of this compound with enhanced properties for specific research applications, contributing to a more rational and efficient approach to peptide design.
Q & A
Basic: What are the recommended methods for synthesizing H-Gly-Phe-Ala-OH with high purity?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is widely employed for synthesizing tripeptides like this compound. Key steps include:
Resin Activation : Use Wang or Rink amide resin for C-terminal amidation if required.
Coupling Cycles : Activate Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH) with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) in DMF.
Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
Cleavage and Purification : Cleave the peptide from the resin using TFA (trifluoroacetic acid) with scavengers (e.g., water, triisopropylsilane). Purify via reverse-phase HPLC (≥98% purity) using a C18 column and acetonitrile/water gradient .
Validation : Confirm purity via HPLC (retention time comparison) and mass spectrometry (MS) for molecular weight verification .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
A multi-technique approach ensures structural fidelity:
Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS to verify the molecular ion peak ([M+H]⁺ = 323.3 Da for C₁₄H₁₈N₃O₅).
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Characterize backbone amide protons (δ 7.8–8.5 ppm) and side-chain aromatic protons (Phe: δ 7.2–7.4 ppm).
- ¹³C NMR : Identify carbonyl carbons (δ 170–175 ppm) and aliphatic carbons.
Circular Dichroism (CD) : Assess secondary structure in solution (e.g., random coil vs. β-sheet tendencies) .
Data Cross-Check : Compare spectral data with PubChem records (CID: 13116-21-7 for analogous tripeptides) or literature values for consistency .
Advanced: What experimental approaches are suitable for analyzing this compound's interactions with proteolytic enzymes?
Methodological Answer:
To study enzyme interactions (e.g., proteases or peptidases):
Competitive Inhibition Assays :
- Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure enzyme activity in the presence of this compound.
- Calculate inhibition constants (Kᵢ) using Lineweaver-Burk plots.
Kinetic Studies :
- Monitor hydrolysis rates via HPLC or fluorescence.
- Fit data to Michaelis-Menten models to determine kₐₜ (turnover number) and Kₘ (substrate affinity).
Molecular Docking : Predict binding modes using software like AutoDock Vina and validate with mutagenesis studies .
Case Study : H-Met-Arg-Phe-Ala-OH (MRFA) demonstrated competitive inhibition of endopeptidases in rat brain extracts, suggesting analogous methods for this compound .
Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variability in:
Experimental Conditions :
- Standardize buffer pH (e.g., 7.4 for physiological studies), ionic strength, and temperature.
- Control for peptide degradation (e.g., use protease inhibitors or fresh aliquots).
Assay Validation :
- Include positive/negative controls (e.g., known enzyme inhibitors or scrambled peptides).
- Replicate experiments across independent labs to confirm reproducibility.
Data Normalization :
- Normalize activity data to protein concentration (Bradford assay) or cell viability (MTT assay).
Guidance : Follow protocols from authoritative journals (e.g., Journal of Organic Chemistry) and reference analytical standards like MRFA for calibration .
Advanced: What strategies are recommended for studying this compound's conformational dynamics in solution?
Methodological Answer:
Temperature-Dependent NMR : Monitor chemical shift changes to identify flexible regions.
Molecular Dynamics (MD) Simulations : Simulate peptide behavior in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER.
Spectroscopic Probes :
- Incorporate fluorescent tags (e.g., tryptophan) to study solvent accessibility.
- Use FTIR to detect amide I/II bands for secondary structure analysis.
Validation : Compare simulated data with experimental CD or NMR results to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
